1,3,4-Tribromo-4-phenylbutan-2-one

Description

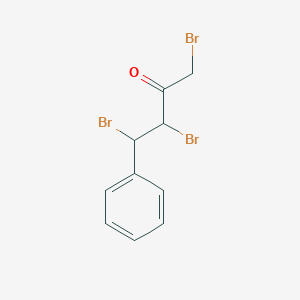

1,3,4-Tribromo-4-phenylbutan-2-one is a brominated ketone derivative featuring a phenyl group at the 4-position and three bromine atoms at the 1-, 3-, and 4-positions of the butan-2-one backbone. This compound is notable for its unique structural arrangement, which combines aromaticity (from the phenyl group) with electron-withdrawing bromine substituents.

Properties

CAS No. |

5336-39-0 |

|---|---|

Molecular Formula |

C10H9Br3O |

Molecular Weight |

384.89 g/mol |

IUPAC Name |

1,3,4-tribromo-4-phenylbutan-2-one |

InChI |

InChI=1S/C10H9Br3O/c11-6-8(14)10(13)9(12)7-4-2-1-3-5-7/h1-5,9-10H,6H2 |

InChI Key |

ZCLSLWPGIJDTTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)CBr)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Tribromo-4-phenylbutan-2-one can be synthesized through the bromination of 4-phenylbutan-2-one. The process involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired positions on the butanone backbone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through techniques such as recrystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Tribromo-4-phenylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenylbutanones depending on the nucleophile used.

Scientific Research Applications

1,3,4-Tribromo-4-phenylbutan-2-one has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Studied for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1,3,4-tribromo-4-phenylbutan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of bromine atoms, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds. The exact molecular pathways and targets depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

For example:

Structural Analogues in Heterocyclic Chemistry

describes the synthesis of heterocyclic compounds such as 1,3,4-thiadiazoles and 1,3,4-oxadiazoles (e.g., derivatives of pyridine-4′-carboxamide thioureas). These compounds share similarities in terms of:

- Electron-withdrawing substituents : Like bromine in the target compound, heteroatoms (e.g., sulfur, oxygen) in thiadiazoles and oxadiazoles influence electronic properties and reactivity.

- Applications : The thiourea derivatives in exhibit plant growth-promoting activity at low concentrations . By contrast, brominated ketones like 1,3,4-Tribromo-4-phenylbutan-2-one are more likely to serve as intermediates in halogenation reactions or as precursors for pharmaceuticals.

Brominated Ketones vs. Non-Brominated Derivatives

Brominated ketones generally exhibit:

- Higher reactivity in nucleophilic substitutions due to the electron-withdrawing effect of bromine.

- Increased molecular weight and density compared to non-halogenated analogues. For instance, 4-phenylbutan-2-one (non-brominated) lacks the steric and electronic effects imparted by bromine, making it less reactive in halogen-specific reactions.

Comparison with Other Halogenated Compounds

- 1,3-Dibromoacetone : A simpler brominated ketone used as a crosslinking agent. It lacks the phenyl group and third bromine atom, resulting in lower steric hindrance and different applications (e.g., polymer chemistry).

- 2-Bromo-4′-phenylacetophenone: Contains a single bromine and aromatic ring but differs in backbone structure, leading to distinct reactivity patterns.

Limitations of Available Evidence

The provided materials lack direct data on This compound , including:

- Synthetic protocols: No methods for its preparation are described.

- Spectroscopic data : Absence of NMR, IR, or mass spectrometry results.

- Biological or industrial applications : focuses on plant growth promotion by thiourea derivatives, which are structurally unrelated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.